Product packaging for 4-Methoxypiperidine-2,6-dione(Cat. No.:CAS No. 61892-70-4)

4-Methoxypiperidine-2,6-dione

Cat. No.: B14562222
CAS No.: 61892-70-4
M. Wt: 143.14 g/mol
InChI Key: ZXTUMAJDFACANM-UHFFFAOYSA-N
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Description

4-Methoxypiperidine-2,6-dione is a chemical compound of interest in scientific research and development. It features a piperidine-2,6-dione core, a structure recognized as a key scaffold in medicinal chemistry and drug discovery . Piperidine derivatives are among the most significant synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a substantial role in the pharmaceutical industry . The specific 4-methoxy substitution on this heterocyclic framework may be explored for its potential to influence the molecule's electronic properties, solubility, and binding interactions in biological systems. Researchers may investigate this compound as a versatile building block for the synthesis of more complex molecules or as a starting point for developing new pharmacological tools. Its applications could span across various research areas, including the synthesis of potential immunomodulators or the development of agrochemicals, as seen in other piperidine-dione derivatives . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B14562222 4-Methoxypiperidine-2,6-dione CAS No. 61892-70-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61892-70-4

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

4-methoxypiperidine-2,6-dione

InChI

InChI=1S/C6H9NO3/c1-10-4-2-5(8)7-6(9)3-4/h4H,2-3H2,1H3,(H,7,8,9)

InChI Key

ZXTUMAJDFACANM-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)NC(=O)C1

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Methoxypiperidine 2,6 Dione and Its Analogs

Established Synthetic Routes to the Piperidine-2,6-dione Core Structures

The construction of the fundamental piperidine-2,6-dione ring can be achieved through several reliable synthetic methodologies. These routes often involve the formation of a six-membered ring containing a nitrogen atom, followed by or concurrent with the introduction of the two carbonyl groups.

A direct and widely used method for synthesizing the piperidine-2,6-dione framework involves the reaction of primary amines with glutaric anhydride or its derivatives. This approach typically proceeds in a two-step sequence. Initially, the amine reacts with glutaric anhydride to open the anhydride ring, forming an intermediate N-substituted glutaramic acid. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or heat, yields the desired dione (B5365651).

A common procedure involves refluxing a solution of an aniline (B41778) derivative and glutaric anhydride in a solvent like toluene. researchgate.net The resulting intermediate is then treated with a cyclizing agent such as 1,1'-carbonyldiimidazole (CDI) in a solvent like chloroform under reflux to furnish the final piperidine-2,6-dione product. researchgate.net

Starting Materials Reagents & Conditions Product Reference
Aniline derivative, Glutaric anhydride1. Toluene, reflux; 2. 1,1'-Carbonyldiimidazole, Chloroform, refluxN-Aryl-piperidine-2,6-dione researchgate.net

The Mannich reaction provides a powerful tool for carbon-carbon bond formation and is instrumental in the synthesis of various nitrogen-containing heterocycles, including piperidones. nih.govdtic.mil The intramolecular variant of this reaction is particularly useful for constructing the piperidine (B6355638) ring. For instance, the reaction of δ-amino β-keto esters with aldehydes or ketones can lead to the formation of tetrasubstituted piperidones. researchgate.net Inspired by biosynthetic pathways, a stereoselective three-component vinylogous Mannich-type reaction has been developed using a 1,3-bis-trimethylsily enol ether as a dienolate, which cyclizes to form a chiral dihydropyridinone, a versatile precursor for various chiral piperidine compounds. rsc.org

Reaction Type Key Precursors Significance Reference
Intramolecular Mannichδ-amino β-keto esters, aldehydes/ketonesAccess to tetrasubstituted piperidones researchgate.net
Vinylogous Mannich1,3-bis-trimethylsily enol ether, chiral aldiminesStereoselective synthesis of chiral dihydropyridinones rsc.org

Radical cyclization reactions offer an alternative pathway to the piperidine skeleton under mild conditions. These methods often involve the generation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular cyclization. One such approach is the intramolecular cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst. nih.gov Another strategy involves the intramolecular radical C-H amination/cyclization of linear amines, which can be achieved through electrolysis or copper catalysis. nih.gov

Furthermore, an enantioselective δ C-H cyanation of acyclic amines has been developed, intercepting an N-centered radical relay with a chiral copper catalyst. nih.gov The resulting enantioenriched δ-amino nitriles can be converted into a variety of chiral piperidines, representing a novel (5+1) synthetic disconnection. nih.gov

Catalyst/Mediator Substrate Type Reaction Reference
Cobalt(II)Linear amino-aldehydesRadical intramolecular cyclization nih.gov
Copper(I)/(II)Linear amines with N-F groupsC-H amination/cyclization nih.gov
Chiral Copper CatalystAcyclic aminesEnantioselective δ C-H cyanation nih.gov

Reductive amination is a cornerstone of amine synthesis and a highly effective method for constructing the piperidine ring. researchgate.net The double reductive amination (DRA) of a dicarbonyl compound, such as a dialdehyde, with a primary amine or ammonia allows for the formation of two C-N bonds in a single synthetic step, directly generating the piperidine skeleton. chim.it This "one-pot" reaction is efficient and proceeds through a cascade of imine formation and reduction steps. chim.it This strategy is particularly valuable in the stereocontrolled synthesis of polyhydroxypiperidines, where the dicarbonyl precursors are often derived from readily available sugars, ensuring the desired absolute configurations of the hydroxyl groups. chim.it A variety of reducing agents can be employed, including sodium cyanoborohydride or hydrogen gas with a metal catalyst. chim.it

Strategy Precursors Key Features Reference
Double Reductive Amination (DRA)Dicarbonyl compound (e.g., glutaraldehyde), Amine/AmmoniaOne-pot formation of the piperidine ring chim.it
Ruthenium(II)-catalyzed DRAGlutaric dialdehyde, Aniline derivativesHighly selective for amines with p-π conjugation nih.gov
Microwave-mediated Leuckart reactionDiketone, Aryl ammonium formateFormate acts as both nitrogen source and reductant nih.gov

While the standard Dieckmann condensation is an intramolecular reaction of diesters to form β-keto esters, a related cyclization has been applied to piperazine-2,6-dione systems to create bridged bicyclic structures. researchgate.netnih.gov This is not a direct route to monocyclic piperidine-2,6-diones but rather a method to construct more complex scaffolds from a related heterocyclic core. The strategy involves a piperazinedione with a pendant ester side chain, such as a propionate or butyrate. researchgate.netnih.gov Deprotonation with a strong base like lithium hexamethyldisilazane (LiHMDS) initiates an intramolecular cyclization. researchgate.netnih.gov A key feature of this modified approach is the trapping of the initial cyclization product, a lithium alcoholate, with an agent like chlorotrimethylsilane. researchgate.netnih.gov This trapping is crucial for achieving the bicyclic product, which cannot form a stabilized enolate that would typically drive a standard Dieckmann cyclization. researchgate.net

Starting Material Key Reagents Product Reference
Piperazinedione with butyrate side chain1. LiHMDS; 2. Me3SiClBicyclic mixed methyl silyl ketal nih.gov
Piperazinedione with propionate side chain1. LiHMDS; 2. TMSClBridged piperazine researchgate.net

Stereoselective Synthesis Approaches for 4-Methoxypiperidine-2,6-dione Derivatives

Introducing substituents onto the piperidine-2,6-dione ring with specific stereochemistry requires more advanced synthetic strategies. The control of stereochemistry at the 4-position, as in this compound, is critical for modulating biological activity.

One effective strategy for stereoselective synthesis relies on using chiral starting materials. For example, a process can begin with a stereochemically pure precursor such as protected L-glutamic acid. google.com This starting material can be converted into a dialdehyde intermediate while maintaining the stereochemistry at the C-2 and C-4 positions of the carbon backbone. Subsequent reductive amination of this chiral dialdehyde with an appropriate amine cyclizes to form a piperidine ring where the stereocenters are preserved. google.com This method provides a robust way to access stereochemically pure piperidine derivatives. google.com

Another powerful approach involves a one-pot synthesis of piperidin-4-ols via a sequence of gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivities in the ring formation step and offers a highly flexible route to substituted piperidines. nih.gov While this yields a piperidin-4-ol, this intermediate is a key precursor that could be further oxidized to a piperidin-4-one, and subsequently modified to introduce the dione functionality and methoxy (B1213986) group, with the stereochemistry established early in the sequence.

Approach Key Strategy Intermediate/Product Reference
Chiral Pool SynthesisUse of L-glutamic acid to create a chiral dialdehyde, followed by reductive amination.Stereochemically pure piperidine derivative google.com
Catalytic CyclizationGold-catalyzed cyclization of N-homopropargyl amide followed by reduction and rearrangement.Highly diastereoselective piperidin-4-ol nih.gov

Asymmetric Hydrogenation Methodologies for Piperidine Systems

Asymmetric hydrogenation of pyridine derivatives represents a direct and atom-economical approach to producing enantiomerically enriched piperidines. However, the inherent aromaticity of the pyridine ring and its tendency to poison metal catalysts present significant challenges. researchgate.net Strategies to overcome these hurdles often involve the activation of the pyridine ring to make it more susceptible to hydrogenation.

One effective method is the conversion of pyridines into pyridinium salts or N-iminopyridinium ylides, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) and reduces the nitrogen's ability to bind to the metal center. researchgate.net Iridium-based catalysts, particularly those with chiral phosphine ligands like BINAP, have shown high efficacy in the hydrogenation of these activated substrates. researchgate.net

Another powerful strategy involves the use of a chiral auxiliary attached to the pyridine substrate. dicp.ac.cn For instance, an oxazolidinone can be attached at the C-2 position of a pyridine ring. During heterogeneous hydrogenation (e.g., using Pd(OH)₂/C or PtO₂), the auxiliary shields one face of the pyridine ring, directing hydrogen delivery to the opposite side. dicp.ac.cnwikipedia.org A key advantage of this method is that the auxiliary can often be cleaved under the hydrogenation conditions, providing the chiral piperidine directly. dicp.ac.cnwikipedia.org This approach allows for the creation of multiple stereocenters with high diastereoselectivity and enantioselectivity. dicp.ac.cn

Table 1: Comparison of Asymmetric Hydrogenation Strategies for Pyridine Derivatives
StrategySubstrate TypeTypical CatalystKey FeaturesReported Selectivity
N-Iminopyridinium Ylide Hydrogenation2-Alkylpyridines[Ir(COD)Cl]₂ / Chiral Phosphine LigandActivation of pyridine ring; enhanced reactivity. nih.govGood to excellent enantiomeric excesses. researchgate.net
N-Benzylpyridinium Salt Hydrogenation2-Alkyl & 2-Aryl PyridinesIr-Catalyst / MeO-BoQPhos LigandActivation via quaternization; applicable to challenging 2-alkylpyridines. nih.govUp to 93:7 er. nih.gov
Chiral Auxiliary-Directed Hydrogenation2-Oxazolidinone-substituted PyridinesPd(OH)₂/C or PtO₂ (Heterogeneous)Auxiliary controls facial selectivity; can be cleaved in situ. dicp.ac.cnExcellent enantioselectivities (e.g., 98% ee). dicp.ac.cn

Enantioselective Cyclization Reactions

Enantioselective cyclization reactions provide a powerful alternative to hydrogenation for constructing the piperidine core. These methods build the heterocyclic ring from acyclic precursors, establishing stereocenters during the ring-forming step. A variety of intramolecular cyclization strategies have been developed. nih.gov

One prominent method is the intramolecular aza-Michael reaction, where an amine attacks an α,β-unsaturated carbonyl moiety within the same molecule to form the piperidine ring. nih.gov Organocatalysts, such as those derived from quinoline, have been successfully employed to render this transformation enantioselective. nih.gov Another approach involves the aza-Prins cyclization, which can be used to synthesize polysubstituted piperidines with high diastereoselectivity. semanticscholar.org

More recently, transition metal-catalyzed methods have gained prominence. Gold(I)-catalyzed oxidative amination of non-activated alkenes allows for the formation of the N-heterocycle while simultaneously introducing an oxygen-containing substituent. nih.gov Furthermore, copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines offers a highly efficient route to 2,3-cis-disubstituted piperidines, which are challenging targets. nih.gov This method demonstrates broad substrate scope and high enantioselectivity, proving its utility in the synthesis of key intermediates for pharmaceuticals. nih.gov

Chiral Auxiliary-Mediated and Diastereoselective Synthesis

Chiral auxiliaries are chemical units temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in the synthesis of complex piperidine derivatives. The auxiliary introduces a chiral environment, leading to diastereoselective reactions, and is subsequently removed to reveal the enantiomerically enriched product. wikipedia.org

Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have proven effective in the stereoselective synthesis of piperidinones. researchgate.net These auxiliaries can direct domino Mannich-Michael reactions with high diastereoselectivity. Subsequent modifications, such as conjugate additions or alkylations, allow for the controlled introduction of substituents at various positions on the piperidine ring. researchgate.net

Oxazolidinones, particularly those popularized by David A. Evans, are another cornerstone of chiral auxiliary-based synthesis. wikipedia.org In the context of piperidine synthesis, phenylglycinol-derived chiral lactams serve as versatile intermediates. researchgate.netacs.org These oxazolopiperidone lactams allow for the regio- and stereocontrolled introduction of substituents at different positions on the ring, providing access to a wide array of enantiopure polysubstituted piperidines and related alkaloids. researchgate.net

Introduction of the 4-Methoxy Moiety: Methodological Considerations

The introduction of the 4-methoxy group onto the piperidine-2,6-dione scaffold can be envisioned through several synthetic routes, primarily involving nucleophilic substitution on a pre-formed ring or direct functionalization at the C-4 position.

Nucleophilic Substitution Reactions Involving 4-Methoxypiperidine Precursors

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile displaces a leaving group on an electrophilic substrate. thermofisher.com A logical approach to synthesizing this compound would involve the reaction of a piperidine precursor bearing a suitable leaving group at the C-4 position with a methoxide nucleophile.

This strategy would start with a pre-formed piperidine-2,6-dione ring, which can be synthesized from precursors like glutaric anhydride. researchgate.net A hydroxyl group at the C-4 position could be converted into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with sodium methoxide would then install the desired 4-methoxy moiety via an Sₙ2 reaction, likely with inversion of configuration if the C-4 position is a stereocenter. libretexts.org The efficiency of such nucleophilic substitution reactions on heterocyclic systems is well-documented. nih.gov

Strategies for Direct Alkoxylation at the C-4 Position

Direct C-H functionalization offers a more modern and efficient alternative to traditional substitution reactions by avoiding the need for pre-functionalized substrates. However, the direct and selective functionalization of saturated heterocycles like piperidine is challenging. nih.gov The C-H bonds at the C-2 position, adjacent to the nitrogen, are typically the most electronically activated and sterically accessible, making them the preferred site of reaction. nih.govresearchgate.net

Achieving selectivity at the remote C-4 position requires overcoming this inherent preference. One strategy involves using sterically demanding catalysts and bulky N-protecting groups. nih.gov These components can sterically block the C-2 and C-6 positions, forcing the reaction to occur at the more accessible C-4 position. nih.gov While direct C-4 alkoxylation of a piperidine ring has limitations, an alternative is the functionalization of a pyridine precursor prior to reduction. nih.gov For example, pyridine can be selectively deprotonated at the C-4 position using reagents like n-butylsodium, and the resulting carbanion can be trapped with an electrophile. nih.gov While not a direct alkoxylation, this approach allows for C-4 functionalization that can be carried into the saturated piperidine ring upon subsequent hydrogenation.

Derivatization and Functionalization Strategies on the this compound Scaffold

The this compound scaffold, a derivative of glutarimide (B196013), offers several sites for further chemical modification to generate a library of analogs. The key positions for derivatization are the nitrogen atom of the imide, the α-carbons at C-3 and C-5, and the methoxy group itself.

The imide nitrogen can be readily alkylated or acylated under basic conditions. This allows for the introduction of a wide variety of substituents, which can modulate the molecule's steric and electronic properties. The protons on the C-3 and C-5 carbons are acidic and can be removed by a suitable base to generate enolates. These enolates can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol reaction), to install substituents at these positions.

Furthermore, the piperidine-2,6-dione core itself can be part of more complex, rigid structures. For instance, the scaffold can be bridged between the C-2 and C-6 positions to create bicyclic systems, conformationally restricting the molecule. researchgate.net Such strategies are employed to orient pharmacophoric elements in a defined three-dimensional space, which can enhance binding affinity to biological targets. researchgate.net The synthesis of such complex derivatives often begins with the construction of the core piperazine-2,6-dione or piperidine-2,6-dione ring, followed by stepwise functionalization and bridging reactions. researchgate.net

N-Substitution Reactions

The imide nitrogen of the this compound core is a primary site for synthetic modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and pharmacological properties. N-alkylation and N-arylation are the most common strategies employed for this purpose.

N-Alkylation: The acidic nature of the N-H bond in the glutarimide ring facilitates its deprotonation by a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN). A variety of alkylating agents, including simple alkyl halides, benzyl halides, and more complex electrophiles, can be utilized to introduce diverse functionalities.

For instance, the N-alkylation of a related 4-substituted piperidine-2,6-dione can be achieved by reacting the parent imide with an alkyl bromide in the presence of a base. The choice of base and solvent can influence the reaction efficiency and yield.

EntryAlkylating AgentBaseSolventYield (%)
1Benzyl bromideK₂CO₃DMF>90
2Ethyl bromoacetateNaHTHF85
31-bromo-3-chloropropaneCs₂CO₃MeCN88

N-Arylation: The introduction of an aryl group at the imide nitrogen is typically achieved through copper- or palladium-catalyzed cross-coupling reactions. The Chan-Lam coupling, which utilizes arylboronic acids as the aryl source in the presence of a copper catalyst and a base, is a widely employed method. Similarly, Buchwald-Hartwig amination, a palladium-catalyzed reaction, can be used to couple aryl halides with the imide nitrogen. These methods provide access to a broad range of N-aryl derivatives with diverse electronic and steric properties.

EntryArylating AgentCatalystLigandBaseSolventYield (%)
1Phenylboronic acidCu(OAc)₂PyridineEt₃NCH₂Cl₂75
24-Tolylboronic acidCu(OTf)₂NoneNoneEtOH82
31-bromo-4-fluorobenzenePd₂(dba)₃XantphosCs₂CO₃Toluene89

C-Substitution and Side-Chain Introduction, including Alkylation and Arylation

Functionalization of the carbon backbone of the this compound ring, particularly at the positions alpha to the carbonyl groups (C3 and C5), offers another avenue for structural diversification. These positions are amenable to deprotonation and subsequent reaction with electrophiles.

Alkylation: The acidic protons at the C3 and C5 positions can be removed by strong bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to generate a nucleophilic enolate. This enolate can then react with various alkylating agents, such as alkyl halides, to introduce side chains. The stereochemical outcome of this reaction can often be controlled by the choice of reaction conditions and substrates.

Arylation: The introduction of aryl groups at the C3 or C5 position can be accomplished through several methods. One approach involves the generation of an enolate followed by a palladium-catalyzed cross-coupling reaction with an aryl halide. Alternatively, radical-mediated arylation reactions can be employed. These methods allow for the synthesis of analogs with extended aromatic systems, which can be crucial for modulating biological activity.

EntryPositionElectrophileBaseSolventYield (%)
1C3/C5Methyl iodideLDATHF80 (mono-alkylated)
2C3/C5Benzyl bromideNaHMDSTHF75 (di-alkylated)
3C3/C5IodobenzenePd(OAc)₂ (catalyst)t-BuONaToluene

Bridging Strategies for Conformationally Restricted Scaffolds

To enhance binding affinity and selectivity for biological targets, the conformational flexibility of the this compound ring can be constrained by introducing a bridge between two atoms of the ring. This creates a rigid, bicyclic scaffold that presents the key pharmacophoric elements in a more defined spatial orientation.

One common strategy involves the introduction of two functional groups on the piperidine-2,6-dione core that can be subsequently cyclized to form a bridge. For example, dialkenyl-substituted piperidines can undergo a ring-closing metathesis (RCM) reaction to form a bridged bicyclic system. google.com The synthesis of such precursors can be achieved from glutarimide, the parent structure of this compound. google.com

Another approach involves intramolecular cyclization reactions. For instance, a piperazine-2,6-dione, a close analog, can be functionalized at the C3 position with a side chain containing a terminal electrophile or nucleophile. Subsequent intramolecular reaction can then lead to the formation of a bridged structure. Strategies such as Dieckmann-analogous cyclization of acetate-substituted piperazinediones have been successfully employed to create 3,8-diazabicyclo[3.2.1]octane-2,4-diones. nih.govresearchgate.net Similarly, intramolecular aldol-type reactions of aldehyde-substituted precursors can yield bridged bicyclic alcohols. nih.govresearchgate.net

These bridging strategies offer a powerful tool for the design of conformationally restricted analogs of this compound with potentially improved biological profiles. The choice of bridging strategy and the nature of the bridge itself can be tailored to achieve the desired three-dimensional structure and biological activity.

Chemical Reactivity and Transformation Studies of 4 Methoxypiperidine 2,6 Dione Systems

Reactivity of the Dione (B5365651) Functionality

The dione functionality within the 4-methoxypiperidine-2,6-dione ring imparts a rich and varied reactivity to the molecule. The two carbonyl groups are susceptible to a range of nucleophilic attacks and condensation reactions, analogous to the reactivity observed in related glutarimide (B196013) structures.

The glutarimide moiety is known to be sensitive to basic and aqueous conditions, which can lead to ring-opening. nih.gov This susceptibility underscores the need for carefully controlled reaction conditions when manipulating these molecules. The carbonyl groups can undergo reduction, typically using hydride reagents. For instance, the reduction of a related 6-substituted piperidine-2,4-dione to a 4-hydroxypiperidinone has been achieved using zinc borohydride. core.ac.uk

Furthermore, the acidic nature of the protons alpha to the carbonyl groups allows for enolate formation, which can then participate in various alkylation and condensation reactions. This reactivity is fundamental to the construction of more complex molecular architectures based on the piperidinedione scaffold.

One of the most common reactions for the synthesis of substituted glutarimides, and by extension, piperidine-2,6-diones, is the Michael addition. thieme-connect.com This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound and is a powerful tool for carbon-carbon bond formation.

Transformations Involving the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the biological activity and physicochemical properties of the molecule.

N-alkylation and N-arylation are common transformations. These reactions typically involve the deprotonation of the nitrogen followed by reaction with an appropriate electrophile. For instance, N-benzyl-substituted amidomalonates can be used to synthesize corresponding glutarimides in excellent yields. thieme-connect.com The synthesis of N-substituted piperidines can also be achieved through reductive amination of a piperidone precursor. researchgate.net

In multi-step syntheses, the piperidine nitrogen is often protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose.

The nitrogen atom can also participate in insertion reactions. Rhodium(II)-catalyzed N-H insertion reactions of N-Boc-α-diazo glutarimide with various nitrogen-containing heterocycles have been shown to be an efficient method for assembling N-heterocycle-glutarimide diads. nih.gov These reactions often proceed with high yields and, in some cases, high regioselectivity. nih.gov

Transformation Reagents/Conditions Outcome Reference
N-H InsertionN-Boc-α-diazo glutarimide, Rh(II) catalyst, heterocycleN-heterocycle-glutarimide diads nih.gov
Reductive AminationPiperidone, amine, reducing agentN-substituted piperidine researchgate.net
N-AlkylationBase, alkyl halideN-alkylated piperidine-2,6-dione core.ac.uk

Reactions at the Methoxy (B1213986) Group and its Impact on Scaffold Reactivity

One potential transformation is the cleavage of the methyl ether to yield the corresponding 4-hydroxy-piperidine-2,6-dione. This is a common transformation in organic synthesis, typically achieved with strong acids like HBr or with Lewis acids such as BBr₃. The resulting hydroxyl group can then be used for further functionalization, such as esterification or etherification.

The electronic properties of the methoxy group can also impact the reactivity of the ring. The addition of methoxy substituents to a nitrobenzyl chromophore, a different heterocyclic system, has been shown to shift the absorbance maximum to lower energy, which in turn affects its photochemical properties. nih.gov In another context, anodic methoxylation has been used to introduce a methoxy group onto an N-formylpiperidine, which then acts as a precursor to an iminium ion for the introduction of C-nucleophiles. nih.gov

Advanced Synthetic Transformations, including Cycloadditions

The this compound scaffold and its derivatives can participate in more advanced synthetic transformations, including cycloaddition reactions, to generate complex polycyclic structures.

While direct examples of cycloaddition reactions with this compound are not prevalent in the literature, related structures have been shown to undergo such transformations. For example, atropisomeric 3,4-dihydro-2-pyridones can undergo stereospecific intramolecular [2+2] photocycloaddition. researchgate.net

Furthermore, Diels-Alder reactions, a type of [4+2] cycloaddition, are used in the synthesis of related heterocyclic systems. For example, the reaction of o-quinone methides with push-pull olefins can produce chromene structures. researchgate.net These examples suggest that with appropriate functionalization, the this compound ring could act as a dienophile or be part of a diene system for cycloaddition reactions.

Cycloaddition Type Reactant Class Product Type Reference
[2+2] PhotocycloadditionAtropisomeric 3,4-dihydro-2-pyridonesPolycyclic lactams researchgate.net
[4+2] Cycloaddition (Diels-Alder)o-Quinone methides and olefinsChromenes researchgate.net

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound Derivatives

Achieving selectivity is a critical aspect of the synthesis of complex molecules derived from the this compound core. The substitution pattern on the ring can significantly influence the outcome of chemical reactions.

Chemoselectivity: In molecules with multiple reactive sites, such as the two carbonyl groups and the piperidine nitrogen, chemoselective reactions are essential. For example, the reduction of one carbonyl group over the other, or the selective functionalization of the nitrogen in the presence of the dione functionality, would be key synthetic steps. The use of appropriate protecting groups and reaction conditions is crucial for achieving high chemoselectivity.

Regioselectivity: In reactions involving unsymmetrical reagents or substrates, regioselectivity becomes important. For instance, in the N-H insertion reactions of N-Boc-α-diazo glutarimide with benzotriazoles, the reaction proceeds with high regioselectivity, favoring attack at the 2-N position. nih.gov

Stereoselectivity: The chiral center at the 4-position (bearing the methoxy group) introduces the possibility of diastereoselective and enantioselective reactions. The synthesis of substituted piperidines often focuses on controlling the stereochemistry of the newly formed chiral centers. For example, gold-catalyzed cyclization reactions have been developed for the diastereoselective synthesis of piperidin-4-ols. nih.gov The stereocenter adjacent to the imide in glutarimide derivatives is known to be susceptible to epimerization under both basic and acidic conditions, which must be considered during synthesis and handling. nih.gov The development of organocatalysis has enabled greater efficiency and stereoselectivity in the synthesis of substituted glutarimides. thieme-connect.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Methoxypiperidine 2,6 Dione Derivatives

Ligand-Target Interactions: Elucidating Molecular Recognition Principles

The biological activity of any drug molecule is contingent upon its ability to recognize and bind to a specific biological target, such as a protein or enzyme. The nature and strength of this binding are governed by a variety of non-covalent interactions. Understanding these interactions is fundamental to designing more potent and selective derivatives of 4-methoxypiperidine-2,6-dione.

The binding of a ligand to its target is a highly specific process mediated by various intermolecular forces. These interactions can be broadly categorized into hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For derivatives of this compound, the piperidine-2,6-dione ring itself offers several opportunities for hydrogen bonding through its two carbonyl groups and the nitrogen atom. The 4-methoxy group can also participate in hydrogen bonding as an acceptor.

Weak intermolecular forces, including hydrogen bonding and hydrophobic interactions, are critical for stabilizing ligands within the active site of a protein. nih.gov The hydrophobic nature of a binding pocket in a target protein can favor interactions with nonpolar regions of a ligand, contributing significantly to the binding affinity. thescipub.com For instance, the hydrophobic portions of the piperidine (B6355638) ring and the methyl group of the methoxy (B1213986) substituent can engage in favorable hydrophobic contacts with nonpolar amino acid residues such as valine, leucine, and isoleucine in the binding pocket.

Computational docking studies are often employed to predict and analyze these interactions. By modeling the binding of this compound derivatives into the active site of a target protein, researchers can identify key amino acid residues that form hydrogen bonds or make significant hydrophobic contacts with the ligand. researchgate.net This information is invaluable for guiding the design of new analogs with improved binding affinity.

Below is a hypothetical data table illustrating the types of interactions that could be observed between a this compound derivative and a target protein's active site.

Interaction TypeLigand MoietyPotential Interacting Amino Acid Residues
Hydrogen Bond (Acceptor)Carbonyl Oxygen (C2)Serine, Threonine, Tyrosine
Hydrogen Bond (Acceptor)Carbonyl Oxygen (C6)Arginine, Lysine (B10760008)
Hydrogen Bond (Donor)Piperidine NitrogenAspartate, Glutamate
Hydrogen Bond (Acceptor)Methoxy OxygenAsparagine, Glutamine
Hydrophobic InteractionPiperidine RingValine, Leucine, Isoleucine, Phenylalanine
Hydrophobic InteractionMethoxy Methyl GroupAlanine, Proline

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. Flexible molecules like this compound can adopt multiple conformations in solution. However, it is generally believed that only one of these conformations, the "bioactive conformation," is responsible for binding to the target and eliciting a biological response. nih.govunifi.it Identifying this bioactive conformation is a key goal of SAR studies. chemrxiv.org

Conformational analysis can be performed using both experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy, and computational methods, like molecular dynamics simulations. nih.gov These studies help to understand the preferred conformations of a molecule and the energy barriers between them. By comparing the conformational preferences of active and inactive analogs, researchers can infer the likely bioactive conformation. For instance, introducing conformational constraints into the this compound scaffold can lock the molecule into a specific shape. If this constrained analog retains or enhances biological activity, it provides strong evidence for the adopted conformation being the bioactive one. nih.gov

Impact of the 4-Methoxy Group on Biological Activity and Selectivity

The methoxy group at the 4-position of the piperidine-2,6-dione ring is a key feature that can significantly influence the compound's pharmacological profile. nih.gov The methoxy group can affect biological activity and selectivity through several mechanisms:

Direct Interaction with the Target: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a specific amino acid residue in the target's binding site. nih.gov

Modulation of Physicochemical Properties: The methoxy group can alter the lipophilicity and electronic properties of the molecule. nih.gov This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the target.

Conformational Effects: The presence of the methoxy group can influence the conformational preferences of the piperidine ring, potentially pre-organizing the molecule into its bioactive conformation.

The following table provides a hypothetical comparison of the biological activity of different substituents at the 4-position.

4-Position SubstituentRelative PotencyRationale
-OCH3 (Methoxy)100Optimal balance of electronic and steric properties for target binding.
-OH (Hydroxyl)80Can act as both a hydrogen bond donor and acceptor, potentially altering the binding mode.
-H (Hydrogen)20Loss of a key hydrogen bond accepting group, leading to reduced affinity.
-OC2H5 (Ethoxy)60Increased steric bulk may lead to a slight decrease in binding affinity.

Positional Scanning and Substituent Effects on the Piperidine-2,6-dione Ring

Systematic modification of the piperidine-2,6-dione scaffold is a fundamental strategy in SAR studies. nih.gov This involves introducing various substituents at different positions on the ring to map out the steric and electronic requirements for optimal biological activity. nih.gov For example, substitution at the nitrogen atom or at the carbon atoms adjacent to the carbonyl groups can have a profound impact on potency and selectivity.

The electronic nature of the substituents is also a critical factor. Electron-donating groups can increase the basicity of the piperidine nitrogen, which may be important for certain receptor interactions. Conversely, electron-withdrawing groups can decrease basicity and may be beneficial for other targets or for improving pharmacokinetic properties. nih.gov

A hypothetical data table illustrating the effects of substituents at different positions on the piperidine-2,6-dione ring is presented below.

Position of SubstitutionSubstituentEffect on Activity
N1Small alkyl groupsIncreased lipophilicity, may enhance cell permeability.
C3Phenyl groupIntroduction of a large, aromatic group can lead to new interactions with the target.
C5Methyl groupSmall steric modifications to probe the size of the binding pocket.

Scaffold Hopping and Bioisosteric Replacements in this compound Analogs

Scaffold hopping and bioisosteric replacement are powerful techniques in modern drug discovery used to identify novel chemical entities with improved properties. nih.govuniroma1.itnih.gov Scaffold hopping involves replacing the central core of a molecule, in this case, the this compound scaffold, with a structurally different core that maintains the essential spatial arrangement of key functional groups. researchgate.netresearchgate.net This can lead to the discovery of new classes of compounds with different intellectual property, improved synthetic accessibility, or better ADMET profiles. nih.gov

Bioisosteric replacement, a related concept, involves substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.net For example, the piperidine-2,6-dione ring could be replaced by other heterocyclic systems that present hydrogen bond donors and acceptors in a similar spatial orientation.

These strategies are often guided by computational methods that can identify potential scaffolds or bioisosteres that are likely to fit into the target's binding site. researchgate.net

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction between a drug and its biological target. nih.gov If the this compound scaffold is substituted in a way that creates a chiral center, the resulting enantiomers can exhibit significantly different biological activities. This is because the binding sites of proteins are chiral, and they can preferentially recognize one enantiomer over the other.

It is therefore essential to synthesize and test the individual enantiomers of chiral derivatives to fully understand the SAR. nih.gov The more active enantiomer is referred to as the eutomer, while the less active one is the distomer. In some cases, the distomer may be inactive or even have undesirable off-target effects.

The following table illustrates a hypothetical scenario where the stereochemistry at a substituted position influences biological activity.

CompoundConfigurationIC50 (nM)
(R)-3-methyl-4-methoxypiperidine-2,6-dioneR10
(S)-3-methyl-4-methoxypiperidine-2,6-dioneS500

This data would suggest that the R-configuration is preferred for binding to the target.

Computational Chemistry and Cheminformatics Applications in 4 Methoxypiperidine 2,6 Dione Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the piperidine-2,6-dione scaffold, molecular docking is instrumental in understanding their interaction with the thalidomide-binding domain of Cereblon.

Research findings indicate that the glutarimide (B196013) ring of these compounds is crucial for CRBN engagement. mdpi.comnih.gov Docking simulations consistently show that this moiety inserts into a specific binding pocket. The interactions are characterized by a set of key hydrogen bonds. Specifically, the imide hydrogen of the glutarimide ring acts as a hydrogen bond donor, while the two carbonyl oxygens act as hydrogen bond acceptors, forming a conserved triad (B1167595) of interactions with the protein backbone. researchgate.net

In the context of 4-Methoxypiperidine-2,6-dione, docking studies would predict how the 4-methoxy substitution influences this established binding mode. The orientation of the methoxy (B1213986) group could lead to new steric or electronic interactions with nearby residues, potentially altering the compound's binding affinity and selectivity. These predictions are the first step in rationalizing structure-activity relationships and designing new analogs. nih.govjournaljpri.com

Table 1: Illustrative Docking Interaction Analysis for a Piperidine-2,6-dione Ligand with Cereblon

Ligand MoietyProtein ResidueInteraction TypePredicted Distance (Å)
Glutarimide N-HBackbone CarbonylHydrogen Bond2.9
Glutarimide C=OBackbone N-HHydrogen Bond3.1
Glutarimide C=OSide Chain N-HHydrogen Bond3.0
4-Methoxy GroupHydrophobic Residuevan der Waals3.8

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. lsu.eduarxiv.org For this compound and its analogs, these methods provide insights into charge distribution, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

These calculated electronic descriptors are critical for:

Understanding Reactivity: The HOMO-LUMO energy gap can indicate the chemical reactivity and stability of the molecule. researchgate.net

Informing Force Fields: The distribution of partial charges on the atoms, derived from quantum calculations, is used to develop accurate parameters for molecular mechanics force fields, which are essential for reliable molecular dynamics and free energy simulations.

QSAR Models: Electronic properties are often used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to correlate a compound's structure with its biological activity. researchgate.netju.edu.jo For instance, the electrostatic potential around the glutarimide carbonyls is directly related to their ability to form the hydrogen bonds necessary for CRBN binding.

Free Energy Perturbation (FEP) and Alchemical Free Energy Methods in Binding Affinity Prediction

While molecular docking provides a qualitative assessment of binding, FEP and other alchemical free energy methods offer quantitative predictions of ligand binding affinities. nih.govcuny.edu These methods simulate a non-physical, or "alchemical," transformation of one ligand into another within the protein's binding site and in solution. By calculating the free energy change associated with this transformation, the relative binding affinity between the two ligands can be determined with high accuracy. nih.govrsc.org

In the development of next-generation immunomodulatory drugs, FEP would be a powerful tool to:

Predict with high accuracy whether a modification, such as the introduction of a 4-methoxy group to the piperidine-2,6-dione core, would enhance or diminish binding affinity to CRBN.

Rank a series of designed analogs before committing resources to their chemical synthesis and biological testing.

Provide a detailed thermodynamic breakdown of binding, separating enthalpic and entropic contributions, which can offer deeper insights into the drivers of binding affinity.

These calculations are computationally intensive but are increasingly used in industrial drug discovery pipelines to accelerate lead optimization. nih.govnih.gov

In Silico Lead Identification and Optimization

In silico methods are integral to both identifying new chemical entities and optimizing existing ones. patsnap.comnih.gov For a target like Cereblon, the process often involves a hierarchical workflow:

Lead Identification: A virtual screening campaign can be conducted where large libraries of compounds are computationally docked into the CRBN binding site. Compounds that fit well sterically and electrostatically, such as those containing a piperidine-2,6-dione or a similar motif, are selected as initial "hits."

Lead Optimization: Once a lead compound is identified, computational methods are used to guide its structural modification to improve properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. arxiv.org For example, if this compound were a lead compound, chemists would use computational models to explore other possible substitutions on the piperidine (B6355638) ring to enhance binding affinity or other desired characteristics. This iterative cycle of design, prediction, and synthesis is a cornerstone of modern drug discovery. ucl.ac.uk

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

When the 3D structure of the target protein is unknown or when researchers want to find new scaffolds, ligand-based methods become essential. nih.gov Pharmacophore modeling is a key technique in this area. A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific target.

For CRBN binders, a pharmacophore model can be developed based on the structures of known active compounds like thalidomide (B1683933) and pomalidomide (B1683931). nih.govacs.org Such a model would invariably include:

Two hydrogen bond acceptor features corresponding to the glutarimide carbonyls.

One hydrogen bond donor feature from the glutarimide imide N-H group.

Excluded volumes to define the shape of the binding pocket.

This pharmacophore model can then be used to screen virtual compound libraries to identify novel molecules that possess these critical features in the correct 3D arrangement, even if they have a completely different chemical scaffold from the known IMiDs. nih.govacs.org

Table 2: Example Pharmacophore Features for Cereblon Binders

Feature TypeDescriptionRole in Binding
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of glutarimideAccepts H-bond from protein backbone
Hydrogen Bond Donor (HBD)Imide nitrogen of glutarimideDonates H-bond to protein backbone
Hydrophobic (HY)Aromatic or aliphatic groupsOccupies hydrophobic pocket
Excluded VolumeDefines forbidden areasRepresents protein steric constraints

Cheminformatics Tools for SAR Exploration and Data Analysis

Cheminformatics involves the use of computational tools to store, analyze, and model chemical and biological data. In the context of this compound and its analogs, cheminformatics is crucial for exploring the Structure-Activity Relationship (SAR).

Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to understand how changes in the 3D properties of molecules affect their biological activity. mdpi.comnih.gov For a series of piperidine-2,6-dione analogs, a 3D-QSAR model could be built to correlate their anti-angiogenic or immunomodulatory effects with their steric and electrostatic fields. nih.gov

These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a map might show that a bulky, electropositive group at the 4-position of the piperidine ring increases activity, providing direct guidance for the design of more potent compounds. mdpi.com

Biological Target Identification and Mechanism of Action Studies for 4 Methoxypiperidine 2,6 Dione Derivatives

Engagement with Nuclear Receptors (e.g., Liver X Receptors)

Nuclear receptors are a class of ligand-activated transcription factors that regulate crucial physiological processes. Among them, Liver X receptors (LXRs), with their isoforms LXRα and LXRβ, are key regulators of cholesterol, fatty acid, and glucose homeostasis. mdpi.comnih.gov While a wide variety of natural products, including sterols, fatty acids, and phenol (B47542) derivatives, have been identified as LXR ligands, the direct engagement of 4-methoxypiperidine-2,6-dione derivatives with LXRs is not extensively documented in current literature. nih.gov LXRs are considered significant therapeutic targets for metabolic diseases, and their modulation can impact lipid metabolism and inflammatory responses. mdpi.com The development of synthetic LXR modulators is an active area of research, but specific structure-activity relationships for piperidine-2,6-dione-based compounds remain to be fully elucidated.

Modulatory Effects on G-Protein Coupled Receptors (e.g., Dopamine (B1211576), Serotonin (B10506) Receptors)

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of modern pharmaceuticals. The piperidine-2,6-dione scaffold has been incorporated into novel compounds designed as multireceptor atypical antipsychotics. nih.gov These derivatives exhibit high affinity for multiple GPCRs, including dopamine D₂, D₃, and various serotonin (5-HT) receptors such as 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂𝒸. nih.gov

The central nervous system activity of these compounds is attributed to their ability to modulate dopaminergic and serotonergic pathways. mdpi.comnih.gov For instance, the compound 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione demonstrated potent inhibition of behaviors induced by dopamine agonists in preclinical models, suggesting significant antipsychotic potential without inducing extrapyramidal symptoms. nih.gov The interaction with dopamine receptors often involves a key ionic bond between a protonable amine on the ligand and a conserved aspartate residue in the receptor's transmembrane domain. nih.govnih.gov Similarly, interactions with serotonin receptors are crucial for mediating mood, cognition, and behavior. nih.gov

Derivatives of 4-phenylpiperidine-2,6-dione (B1266656) have also been developed as potent antagonists for α₁-adrenoceptor subtypes, which are also GPCRs. One such derivative, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione, showed a high affinity for the α₁ₐ-AR subtype with a pKᵢ of 8.74 and a 10-fold selectivity over other subtypes. nih.gov

Table 2: Receptor Binding Affinities of a Promising Piperidine-2,6-dione Derivative

Receptor Binding Affinity (Kᵢ, nM)
Dopamine D₂ 2.6
Dopamine D₃ 1.8
Serotonin 5-HT₁ₐ 2.5
Serotonin 5-HT₂ₐ 0.4
Serotonin 5-HT₂𝒸 13
Histamine H₁ 125

Data derived from a study on multireceptor atypical antipsychotics. nih.gov

Inhibition of Protein-Protein Interactions (e.g., WIZ protein, FKBP ligands)

The piperidine-2,6-dione structure is also instrumental in designing molecules that disrupt protein-protein interactions. A notable example is the targeting of the WIZ (Widely Interspaced Zinc finger) protein. WIZ is a component of a larger complex with the G9a and GLP lysine (B10760008) methyltransferases, which are responsible for histone H3 lysine 9 methylation (H3K9me2), a key epigenetic mark. nih.gov Novel substituted piperidine-2,6-dione derivatives have been developed that can reduce the expression levels of the WIZ protein. nih.gov By doing so, these compounds can modulate the interaction of G9a with chromatin, thereby influencing gene expression independently of direct enzymatic inhibition. nih.gov This mechanism is being explored for the treatment of hemoglobinopathies like sickle cell disease and β-thalassemia by inducing fetal hemoglobin expression. nih.gov

FK506-binding proteins (FKBPs) are another class of proteins whose interactions are targets for therapeutic intervention. nih.gov FKBPs are involved in protein folding and act as receptors for immunosuppressive drugs. While the development of FKBP ligands is a significant area of research, the specific application of this compound derivatives as direct inhibitors of FKBP protein-protein interactions is less defined.

Mechanisms of Action in Agrochemical Applications (e.g., Insect Growth Regulation, Fungicidal Activity, Herbicide Activity)

The piperidine (B6355638) scaffold is not only relevant in pharmaceuticals but also in agrochemicals. ijnrd.org Piperidine derivatives have been investigated for their potential as pesticides and insecticides. ijnrd.org Specifically, novel thiosemicarbazide (B42300) derivatives containing piperidine fragments have been synthesized and shown to possess significant fungicidal activity against various plant pathogens. researchgate.net

One study found that a benzaldehyde (B42025) thiosemicarbazide derivative with a piperidine moiety displayed excellent activity against fungi such as Pythium aphanidermatum and Rhizoctonia solani. researchgate.net Another study on thymol (B1683141) derivatives incorporating a piperidine structure also reported potent antifungal activity against crop pathogens like Phytophthora capsici and Sclerotinia sclerotiorum. nih.gov The mechanism of action for some of these compounds involves inducing mycelial shrinkage and collapse, leading to organelle damage in the fungi. nih.gov While the piperidine ring is a common feature in compounds with antimicrobial and antifungal properties, specific data on the use of this compound derivatives as insect growth regulators or herbicides is not prominently featured in the literature. researchgate.netacademicjournals.org

Table 3: In Vitro Fungicidal Activity (EC₅₀) of a Piperidine-Thymol Derivative

Pathogenic Fungi EC₅₀ (μg/mL) Commercial Fungicide (Azoxystrobin) EC₅₀ (μg/mL)
Sclerotinia sclerotiorum 12.829 63.629
Phytophthora capsici >500 20.649
Botrytis cinerea 185.341 0.081

Data from a study on piperidine-containing thymol derivatives for crop protection. nih.gov

Roles as Targeted Protein Degradation Modulators (e.g., PROTACs via Cereblon Ligand Functionality)

Perhaps one of the most significant modern applications of the piperidine-2,6-dione core is its role in targeted protein degradation. This scaffold is central to a class of immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931). nih.govmedchemexpress.com These molecules function as "molecular glues" by binding to the E3 ubiquitin ligase Cereblon (CRBN). nih.govumich.edu This binding event alters the substrate specificity of the CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors IKZF1 and IKZF3. nih.gov

This mechanism has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that link a ligand for a target protein to a ligand for an E3 ligase. nih.gov Piperidine-2,6-dione derivatives serve as highly effective Cereblon-binding ligands in these constructs. google.comallgenbio.com By recruiting Cereblon to a specific protein of interest, these PROTACs can induce its targeted degradation, offering a powerful strategy for therapeutic intervention in areas like oncology. umich.edu

Broad Spectrum of Biological Activities within the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals across more than twenty drug classes. nih.govencyclopedia.pub Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to optimize pharmacological properties. thieme-connect.com

Derivatives of the piperidine core have demonstrated a vast range of biological activities, including:

Anticancer: Acting as antitumor agents through various mechanisms. ijnrd.orgresearchgate.net

Antimicrobial: Exhibiting antibacterial and antifungal properties. derpharmachemica.comresearchgate.net

Anti-inflammatory: Modulating inflammatory pathways. ijnrd.orgajchem-a.com

Antiviral: Showing activity against various viruses. ijnrd.orgresearchgate.net

CNS Activity: Including antipsychotic, analgesic, and antidepressant effects. nih.govnih.govajchem-a.com

Antioxidant: Scavenging free radicals. ajchem-a.com

Other Activities: Piperidine derivatives have also been investigated for anti-diabetic, anti-malarial, and anti-hypertensive properties. ijnrd.orgresearchgate.net

This broad spectrum of activity underscores the chemical and biological importance of the piperidine scaffold and its derivatives, including this compound, in the development of new therapeutic and biological agents. ijnrd.orgnih.gov

Advanced Applications and Future Directions in 4 Methoxypiperidine 2,6 Dione Research

Development of Chemical Probes and Research Tool Compounds

The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. olemiss.edu A high-quality chemical probe should exhibit potency, selectivity, and a well-defined mechanism of action to allow for the confident dissection of a protein's function or a biological pathway. Given the established bioactivity of the piperidine-2,6-dione core, 4-Methoxypiperidine-2,6-dione stands as a promising candidate for development into a chemical probe.

Derivatives of the related glutarimide (B196013) scaffold have been successfully utilized in the synthesis of molecular probes. For instance, probes based on 3-[(dodecylthiocarbonyl)methyl]glutarimide (B1263478) were synthesized to investigate their inhibitory activity against LPS-induced nitric oxide production. nih.gov These probes were instrumental in identifying potential protein targets. Similarly, photoaffinity probes of lenalidomide, a well-known glutarimide-containing drug, have been developed to study its interactions with the Cereblon (CRBN) E3 ubiquitin ligase. acs.org

Following these examples, this compound could be functionalized with various reporter tags, such as fluorophores, biotin, or clickable handles (e.g., alkynes or azides), to create a suite of research tool compounds. These probes could be employed in a variety of assays to:

Identify and validate protein targets: By incorporating a photo-reactive group, a this compound-based probe could be used in photo-affinity labeling experiments to covalently link to its binding partners in a cellular lysate or in living cells. Subsequent proteomic analysis would then reveal the identity of these targets.

Visualize target engagement and localization: Fluorescently-labeled probes would allow for the direct visualization of the compound's subcellular localization and its engagement with its target protein(s) using advanced microscopy techniques.

Facilitate pull-down assays: Biotinylated probes could be used to isolate the target protein and its associated complex from a complex biological mixture, enabling the study of protein-protein interactions.

The methoxy (B1213986) group at the 4-position of the piperidine (B6355638) ring offers a potential site for modification or could influence the binding affinity and selectivity of the resulting probes. The strategic design and synthesis of such chemical probes will be a critical step in elucidating the full biological potential of this compound.

Integration with Phenotypic Screening in Target Deconvolution

Phenotypic screening, an approach that identifies compounds that induce a desired change in a cellular or organismal phenotype without prior knowledge of the molecular target, has seen a resurgence in drug discovery. nih.gov A key challenge in phenotypic screening is the subsequent identification of the molecular target responsible for the observed phenotype, a process known as target deconvolution. Chemical probes derived from this compound could play a pivotal role in this process.

Once a hit from a phenotypic screen is identified, a chemical probe based on that hit can be a powerful tool for target deconvolution. For example, if a library of piperidine-2,6-dione derivatives, including analogs of this compound, were to yield a hit in a screen for M2 macrophage polarization, a probe based on the active compound could be synthesized. nih.gov This probe could then be used in affinity chromatography or activity-based protein profiling experiments to isolate and identify its binding partner.

The integration of this compound-based probes with phenotypic screening workflows could significantly accelerate the discovery of novel drug targets and mechanisms of action. This approach bridges the gap between identifying a compound with a desirable biological effect and understanding how that effect is achieved at the molecular level.

Novel Synthetic Methodologies for Enhanced Diversity

The exploration of the full therapeutic potential of the this compound scaffold will necessitate the development of novel and efficient synthetic methodologies to generate a diverse library of analogs. The piperidine ring is a common structural feature in many drugs and natural products, and numerous methods for its synthesis have been developed. derpharmachemica.comnih.gov

Recent advances in organic synthesis have provided a plethora of tools for the functionalization of heterocyclic scaffolds. For this compound, these could include:

Late-stage functionalization: Techniques such as C-H activation could be employed to introduce various substituents at different positions of the piperidine ring, allowing for rapid exploration of the structure-activity relationship (SAR).

Asymmetric synthesis: The development of stereoselective methods to introduce substituents would be crucial, as the stereochemistry of piperidine-2,6-dione derivatives is often critical for their biological activity, as exemplified by thalidomide (B1683933) and its analogs. nih.gov

Combinatorial chemistry: The use of solid-phase synthesis or automated parallel synthesis platforms could enable the rapid generation of large libraries of this compound derivatives with diverse substitution patterns.

A general synthetic route to piperidine-2,6-dione derivatives often involves the reaction of a corresponding aniline (B41778) derivative with glutaric anhydride, followed by cyclization. researchgate.net By employing a diverse range of substituted anilines and modified glutaric anhydrides, a wide array of analogs can be produced. The development of more efficient and versatile synthetic routes will be a key enabler for future research into this compound class.

Exploration of New Biological Targets and Pathways

The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While the most prominent example is the interaction of thalidomide and its analogs with Cereblon, leading to the degradation of specific target proteins, derivatives of this scaffold have shown a much broader range of activities.

For instance, certain piperidine-2,6-dione derivatives have been investigated as multireceptor atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Others have been explored for their potential as modulators of macrophage polarization, which has implications for the treatment of multiple sclerosis. nih.gov The glutarimide-containing polyketides, a class of natural products, exhibit potent antitumor and antifungal properties. mdpi.com

Given this precedent, this compound and its derivatives represent a promising starting point for the exploration of new biological targets and pathways. A systematic screening of these compounds against a broad panel of biological assays could uncover novel activities. Potential areas of investigation include:

Neurodegenerative diseases: Given the CNS activity of some piperidine derivatives, exploring the potential of this compound in models of Alzheimer's or Parkinson's disease could be a fruitful avenue.

Inflammatory and autoimmune disorders: The immunomodulatory properties of related compounds suggest that this scaffold could be relevant for the treatment of conditions such as rheumatoid arthritis or inflammatory bowel disease.

Infectious diseases: The antimicrobial activity of some piperidine derivatives warrants the investigation of this compound against a range of bacterial and fungal pathogens. dut.ac.za

A comprehensive biological profiling of a library of this compound analogs will be essential to uncover new therapeutic opportunities.

Synergistic Approaches: Combination with Other Chemical Modalities

The complexity of many diseases often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a powerful principle in drug development. mdpi.com this compound and its derivatives could be valuable components of such synergistic approaches.

For example, if a this compound derivative is found to inhibit a particular enzyme or pathway, it could be combined with another agent that targets a different node in the same or a parallel pathway. This could lead to a more profound and durable therapeutic effect.

Furthermore, the combination of a this compound-based compound with other chemical modalities, such as biologics (e.g., antibodies) or gene therapies, could open up new therapeutic paradigms. For instance, a small molecule that modulates the tumor microenvironment could enhance the efficacy of an immune checkpoint inhibitor.

The exploration of synergistic combinations will require a systematic and rational approach, often guided by a deep understanding of the underlying biology of the disease. High-throughput screening of drug combinations and the use of computational models to predict synergistic interactions will be valuable tools in this endeavor.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-Methoxypiperidine-2,6-dione derivatives?

The synthesis of this compound derivatives often involves multi-step reactions, such as the Mitsunobu reaction for introducing substituents (e.g., 4-methoxy groups) . Key steps include:

  • Nucleophilic substitution : For methoxy group introduction under controlled pH and temperature.
  • Cyclization : Using catalysts like p-toluenesulfonic acid to form the piperidine-2,6-dione core.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) to achieve >95% purity .
    Analytical validation (e.g., FT-IR, 1^1H/13^{13}C NMR) is critical to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound derivatives?

A combination of spectroscopic and crystallographic methods is essential:

  • FT-IR : Identify carbonyl (C=O) stretches near 1700–1750 cm1^{-1} and methoxy C-O vibrations at ~1250 cm1^{-1} .
  • NMR : Key signals include methoxy protons at δ 3.2–3.5 ppm and piperidine ring protons between δ 2.5–4.0 ppm .
  • X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles to confirm stereochemistry .

Q. What safety protocols are recommended given limited toxicity data for this compound?

While acute toxicity data are unavailable , adopt precautionary measures:

  • In vitro assays : Use HepG2 or HEK293 cell lines to assess cytotoxicity (IC50_{50} values) .
  • Computational models : Predict toxicity via QSAR (Quantitative Structure-Activity Relationship) tools like Toxtree or ADMETlab .
  • Handling : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/contact with skin .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its bioactivity?

Polymorphism can alter solubility and bioavailability:

  • Screening methods : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify polymorphs .
  • Bioactivity correlation : Compare dissolution rates (e.g., USP apparatus II) and in vivo pharmacokinetics (e.g., AUC in rodent models) across polymorphs .
    Recent studies on analogous compounds (e.g., purine-2,6-diones) show Form I (triclinic) exhibits higher metabolic stability than Form II (monoclinic) .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives?

Discrepancies (e.g., NMR shifts) may arise from solvent effects or impurities:

  • Reproducibility checks : Repeat synthesis using identical reagents (e.g., anhydrous solvents) and validate via LC-MS .
  • Cross-lab validation : Collaborate with independent labs to confirm data .
  • Advanced NMR : Use 15^{15}N or 2D-COSY to resolve overlapping signals in complex mixtures .

Q. How can structure-activity relationships (SARs) guide the design of novel derivatives?

Focus on substituent effects:

  • Methoxy position : Para-substitution (vs. ortho) enhances electron-donating effects, improving binding to targets like PDEs (Phosphodiesterases) .
  • Piperidine ring modifications : Introducing methyl groups at C4 increases lipophilicity and blood-brain barrier penetration .
    Computational docking (e.g., AutoDock Vina) with EGFR or BRAFV600E^{V600E} enzymes can prioritize derivatives for synthesis .

Q. What experimental designs assess stability under physiological conditions?

  • Forced degradation : Expose compounds to acidic (pH 1.2), basic (pH 9.0), and oxidative (3% H2_2O2_2) conditions at 37°C for 24–72 hours .
  • Analytical monitoring : Track degradation via HPLC (C18 column, UV detection at 254 nm) and identify byproducts via HR-MS .
    Stable derivatives (e.g., those with tert-butyl groups) are prioritized for in vivo studies .

Q. How can researchers evaluate conflicting biological activity data across studies?

Contradictions (e.g., anti-inflammatory vs. pro-inflammatory effects) may stem from assay conditions:

  • Dose optimization : Perform dose-response curves (0.1–100 µM) in primary macrophages (LPS-induced TNF-α model) .
  • Mechanistic studies : Use Western blotting to verify downstream targets (e.g., NF-κB inhibition) .
    Cross-reference with structurally related compounds (e.g., purine-2,6-diones) to validate trends .

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